1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane
Description
1-[1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane is a synthetic heterocyclic compound featuring a pyrazole core substituted with two 4-fluorophenyl groups. The pyrazole ring is functionalized at the 1-position with a 4-fluorophenyl group and at the 4-position with a (4-fluorophenyl)methoxy group. A carbonyl bridge at the 3-position connects the pyrazole to an azepane ring, a seven-membered saturated nitrogen-containing heterocycle. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of approximately 435.4 g/mol, based on analogous compounds .
The dual 4-fluorophenyl groups likely contribute to metabolic stability by resisting oxidative degradation, a feature observed in related fluorinated pyrazoles .
Properties
IUPAC Name |
azepan-1-yl-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O2/c24-18-7-5-17(6-8-18)16-30-21-15-28(20-11-9-19(25)10-12-20)26-22(21)23(29)27-13-3-1-2-4-14-27/h5-12,15H,1-4,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFENSKUMNDWUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of fluorophenyl groups and the azepane moiety. Common reagents used in these reactions include fluorobenzene, pyrazole derivatives, and azepane precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorophenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for the introduction of various functional groups, facilitating the development of new chemical entities.
Biology
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms.
Medicine
- Therapeutic Potential : Research has focused on the compound's therapeutic potential in treating various diseases, including:
- Cancer : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.
Industry
- Advanced Materials Development : The compound's unique properties make it suitable for developing advanced materials and chemical processes, particularly in pharmaceuticals and agrochemicals.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of 1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Research focused on the compound's effects on serotonin receptors revealed promising results in modulating neurotransmitter systems. Binding affinity studies demonstrated that modifications to the fluorinated phenyl groups significantly impacted receptor interactions, guiding future drug design efforts.
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit a particular enzyme involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
- Fluorinated pyrazoles (e.g., ) are frequently explored in drug discovery for their metabolic stability and target affinity, aligning with the target compound’s design .
Biological Activity
The compound 1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article focuses on the biological activity of this specific compound, synthesizing available research findings and data.
Chemical Structure
The molecular formula for the compound is . The structure features a pyrazole moiety linked to an azepane ring and fluorinated phenyl groups, which may influence its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has been studied for its anticancer properties, among other potential effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, a study reported that related pyrazole compounds demonstrated significant cytotoxicity against various cancer cell lines, including lung and liver carcinoma cells. The IC50 values ranged from low micromolar to nanomolar concentrations, indicating potent activity against these cell lines .
Table 1: Cytotoxicity Data of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | H460 (Lung) | 5.35 | |
| Compound B | A549 (Lung) | 8.74 | |
| Compound C | HT-29 (Colon) | 3.78 | |
| 1-[1-(4-fluorophenyl)... | Various | TBD | TBD |
The mechanisms by which pyrazole derivatives exert their anticancer effects often include:
- Induction of Apoptosis : Many studies have shown that these compounds can induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases .
- Inhibition of Tumor Growth : Some compounds have been noted to inhibit tumor growth by interfering with cell cycle progression and promoting cell death mechanisms.
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives are also investigated for:
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation in various models .
- Antimicrobial Properties : The presence of the pyrazole ring is associated with antimicrobial activity against both bacterial and fungal strains .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated several pyrazole derivatives for their cytotoxic effects against multiple cancer cell lines, reporting that modifications to the phenyl groups significantly enhanced activity .
- Mechanistic Insights : Computational studies have suggested that the electronic properties of the fluorinated phenyl groups may enhance binding affinity to target proteins involved in cancer progression .
- Safety Profile : Initial assessments indicate that while exhibiting potent anticancer activity, these compounds also show low toxicity towards normal cells, suggesting a favorable safety profile for further development .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis of fluorophenyl-substituted pyrazole-azepane derivatives typically involves multi-step protocols:
- Step 1: Coupling of fluorophenyl precursors with pyrazole intermediates via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions. For example, fluorophenyl groups are introduced using 4-fluorophenylboronic acid under palladium catalysis .
- Step 2: Functionalization of the pyrazole ring with a methoxy group via alkylation or Mitsunobu reactions .
- Step 3: Azepane ring formation through cyclization or amide bond formation using carbodiimide coupling agents (e.g., DCC or EDC) .
Validation: Purity should be confirmed via HPLC (>98%) and NMR spectroscopy, with structural validation by X-ray crystallography if single crystals are obtainable .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Storage: Store under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture and light .
- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may release toxic fumes (e.g., HF) upon thermal decomposition .
- First Aid: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS documentation to healthcare providers .
Basic: Which spectroscopic and crystallographic techniques are essential for characterization?
Answer:
Advanced: How can researchers resolve contradictions in biological activity data?
Answer: Contradictions often arise from:
- Batch variability: Ensure consistent synthesis and purification (e.g., column chromatography vs. recrystallization) .
- Assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and control for fluorophenyl metabolism in enzymatic assays .
- Orthogonal validation: Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence polarization assays .
Advanced: What computational strategies predict target interactions and SAR?
Answer:
- Molecular docking (AutoDock/Vina): Model interactions with kinase domains (e.g., MAPK or PI3K) using the pyrazole-azepane scaffold’s electron density maps from X-ray data .
- MD simulations (GROMACS): Simulate ligand-receptor stability over 100 ns to assess fluorophenyl group flexibility .
- QSAR: Correlate substituent electronegativity (e.g., fluoro vs. methoxy) with IC50 values in inhibition assays .
Advanced: How to design experiments for analyzing metabolic stability?
Answer:
- In vitro models: Use liver microsomes (human/rat) with NADPH cofactors. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 mins .
- Metabolite ID: Fragment ions in HRMS/MS to identify hydroxylation or demethylation products .
- CYP450 inhibition: Screen against CYP3A4/2D6 isoforms using fluorometric assays to assess drug-drug interaction risks .
Advanced: What strategies mitigate crystallographic data variability?
Answer:
- Crystal optimization: Use vapor diffusion (sitting-drop method) with DMF/water mixtures to improve diffraction quality .
- Data collection: Collect high-resolution datasets (<1.0 Å) at synchrotron facilities. Apply SHELXL for refinement and PLATON for validation .
- Disorder modeling: Address flexible azepane rings using PART instructions in refinement software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
